![molecular formula C6H16N2 B150038 Hexamethylenediamine CAS No. 124-09-4](/img/structure/B150038.png)
Hexamethylenediamine
Overview
Description
Hexamethylenediamine (HMDA), also known as hexane-1,6-diamine, is a colorless, low-melting solid . It is an organic compound with the formula H2N(CH2)6NH2 . The molecule is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups . It is used almost exclusively for the production of polymers .
Synthesis Analysis
Hexamethylenediamine is produced by the hydrogenation of adiponitrile . The hydrogenation is conducted on molten adiponitrile diluted with ammonia . Typical catalysts being based on cobalt and iron . An alternative process uses Raney nickel as the catalyst and adiponitrile that is diluted with hexamethylenediamine itself (as the solvent) .
Molecular Structure Analysis
The molecular formula of Hexamethylenediamine is C6H16N2 . It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups .
Chemical Reactions Analysis
Hexamethylenediamine is used as a reagent to modify acrylonitrile copolymers and to polycondense with compounds such as calcein . It can be used as a reactant for the synthesis of dialkyl hexamethylene-1,6-dicarbamate with alkyl carbamate in the presence of various metal catalysts via the transesterification reaction .
Physical And Chemical Properties Analysis
Hexamethylenediamine is a colorless solid (yellowish for some commercial samples) with a strong amine odor . It has a molar mass of 116.208 g·mol−1 . The density is 0.84 g/mL . It has a melting point of 39 to 42 °C and a boiling point of 204.6 °C . It is soluble in water .
Scientific Research Applications
Polyamides and Copolyamides:
- Bio-based PA10T/6 T Copolyamides : Researchers have synthesized bio-based semi-aromatic poly (decamethylene terephthalamide) acid (PA10T) and a series of poly (decamethylene terephthalamide/hexamethylene terephthalamide) (PA10T/6 T) using an efficient one-pot melt polymerization reaction . The addition of 1,6-hexanediamine (HAD) to PA10T/6 T copolyamides significantly influences their properties:
Chemical Synthesis
- Dialkyl Hexamethylene-1,6-dicarbamate Synthesis : It reacts with alkyl carbamate in the presence of various metal catalysts to form dialkyl hexamethylene-1,6-dicarbamate via transesterification .
Thermophysical Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
NAQMVNRVTILPCV-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H16N2 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Related CAS |
2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride) | |
Record name | Hexamethylene diamine | |
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DSSTOX Substance ID |
DTXSID5024922 | |
Record name | 1,6-Hexanediamine | |
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Molecular Weight |
116.20 g/mol | |
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Physical Description |
Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid. | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F | |
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Record name | HEXAMETHYLENE DIAMINE | |
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Flash Point |
178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F | |
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Record name | 1,6-Diaminohexane | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble | |
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Density |
(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C | |
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Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01 | |
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Vapor Pressure |
1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F | |
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Product Name |
Hexamethylenediamine | |
Color/Form |
COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES | |
CAS RN |
124-09-4, 73398-58-0 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | Hexamethylene diamine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.